5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one
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Description
5-But-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.206. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones were synthesized as intermediates for producing substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines. Some of these compounds exhibited cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing potential for antitumor applications. Additionally, the antimicrobial activity of selected products was evaluated, highlighting their potential in combating microbial infections (S. Riyadh, 2011).
Development of Fused Heterocycles
Research focused on creating novel fused heterocycles incorporating the trifluoromethyl moiety demonstrated the versatility of 5-aminopyrazole and related compounds in synthesizing pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles derivatives. These compounds, particularly those incorporating a trifluoromethyl group, have potential applications in pharmaceuticals due to their unique structural and electronic properties (M. Shaaban, 2008).
Antiavian Influenza Virus Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives was explored, showing significant antiviral activities against bird flu influenza (H5N1). This study underscores the potential of these compounds in developing antiviral drugs, especially in the face of emerging influenza strains (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Properties
IUPAC Name |
5-but-3-enylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-3-6-12-9(14)8-4-5-10-13(8)7-11-12/h2,4-5,7H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISSUDAZQDLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=NN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.